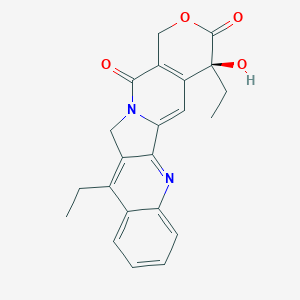

7-Ethylcamptothecin

Übersicht

Beschreibung

Es hat die Summenformel C14H18N2 und eine molare Masse von 214,312 g/mol

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SN-22 beinhaltet die Reaktion von 1-Methylpiperidin mit Indol unter bestimmten Bedingungen. Die Reaktion erfordert typischerweise einen Katalysator und wird in einem organischen Lösungsmittel durchgeführt. Der Prozess beinhaltet die Bildung einer Kohlenstoff-Stickstoff-Bindung zwischen den Piperidin- und Indolringen.

Industrielle Produktionsmethoden

Die industrielle Produktion von SN-22 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet oft mehrere Schritte der Reinigung und Qualitätskontrolle. Der Einsatz von automatisierten Reaktoren und kontinuierlichen Durchflusssystemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Wirkmechanismus

Target of Action

7-Ethylcamptothecin, a derivative of camptothecin, primarily targets DNA topoisomerase I . This nuclear enzyme plays a crucial role in reducing the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .

Pharmacokinetics

Pharmacokinetic studies of this compound in mice have shown that it has a longer biological half-life in the terminal phase and a larger amount remains in the plasma compared to camptothecin . After intravenous administration, this compound accumulates in the intestine, suggesting that the main route of excretion of the drug is through the biliary tract .

Result of Action

The main effect of this compound on L1210 cells is the blocking of the G2-M phase . This results in a stronger growth-inhibiting activity against tumor cells compared to camptothecin . The drug’s action causes DNA damage, which ultimately results in apoptosis .

Action Environment

The superior antitumor activity of this compound compared to camptothecin is due to its stronger growth-inhibiting activity against tumor cells and its longer retention time and higher amounts in the intestinal tract when administered in vivo . This suggests that the drug’s action, efficacy, and stability are influenced by environmental factors such as the physiological conditions within the intestinal tract .

Biochemische Analyse

Biochemical Properties

7-Ethylcamptothecin plays a pivotal role in biochemical reactions by interacting with topoisomerase I. This interaction stabilizes the complex formed between topoisomerase I and DNA, preventing the re-ligation of DNA strands and leading to DNA damage. This damage triggers apoptosis in cancer cells. The compound’s efficacy is attributed to its ability to form hydrogen bonds with specific amino acids in topoisomerase I, such as aspartic acid and arginine, which are essential for its inhibitory action .

Cellular Effects

This compound exerts profound effects on various cell types by disrupting cellular processes. It induces cell cycle arrest at the G2-M phase, leading to apoptosis. This compound affects cell signaling pathways, particularly those involved in DNA damage response and repair. It also influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. Additionally, this compound impacts cellular metabolism by altering the expression of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex. This binding stabilizes the complex and prevents the re-ligation of the cleaved DNA strand, resulting in the accumulation of DNA breaks. These breaks activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. The compound’s lactone ring is crucial for its binding affinity and inhibitory activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of an inactive carboxylate form. Long-term studies have shown that this compound can induce sustained DNA damage and apoptosis in cancer cells. Its efficacy may decrease over time due to the development of drug resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At higher doses, it can cause significant toxic effects, including myelosuppression and gastrointestinal toxicity. Studies have identified a therapeutic window where the antitumor activity is maximized, and adverse effects are minimized .

Metabolic Pathways

This compound is metabolized primarily in the liver through oxidative pathways. Cytochrome P450 enzymes, particularly CYP3A4, play a crucial role in its metabolism. The compound is converted into various metabolites, some of which retain antitumor activity. The metabolic pathways also involve conjugation reactions, leading to the formation of glucuronides and sulfates, which are excreted in the urine and bile .

Transport and Distribution

Within cells, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transport proteins such as P-glycoprotein, which can affect its intracellular concentration and distribution. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by targeting topoisomerase I .

Subcellular Localization

This compound predominantly localizes in the nucleus due to its affinity for DNA and topoisomerase I. This subcellular localization is essential for its antitumor activity. The compound’s nuclear localization signals and post-translational modifications, such as phosphorylation, play a role in directing it to the nucleus. Once inside the nucleus, this compound forms a ternary complex with topoisomerase I and DNA, leading to the inhibition of DNA replication and transcription .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SN-22 involves the reaction of 1-methylpiperidine with indole under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent. The process involves the formation of a carbon-nitrogen bond between the piperidine and indole rings.

Industrial Production Methods

Industrial production of SN-22 follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

SN-22 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: SN-22 kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können SN-22 in verschiedene reduzierte Formen umwandeln.

Substitution: SN-22 kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Halogenierungsmittel und Nukleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Oxide ergeben, während die Reduktion verschiedene reduzierte Derivate von SN-22 erzeugen kann.

Wissenschaftliche Forschungsanwendungen

SN-22 wurde ausgiebig auf seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: SN-22 wird als Ligand in der Koordinationschemie und als Baustein in der organischen Synthese verwendet.

Biologie: Es wird auf seine Wechselwirkungen mit Serotoninrezeptoren und seine potenziellen Auswirkungen auf biologische Systeme untersucht.

Medizin: SN-22 wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von neurologischen Erkrankungen.

Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese anderer chemischer Verbindungen eingesetzt.

Wirkmechanismus

SN-22 entfaltet seine Wirkungen, indem es als Agonist an der 5-HT2-Familie von Serotoninrezeptoren wirkt. Es bindet an diese Rezeptoren und aktiviert sie, was zu verschiedenen nachgeschalteten Effekten führt. Zu den molekularen Zielstrukturen gehören die 5-HT2A-, 5-HT2B- und 5-HT2C-Rezeptoren, die an der Regulation von Stimmung, Kognition und anderen physiologischen Prozessen beteiligt sind .

Vergleich Mit ähnlichen Verbindungen

SN-22 wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:

BRL-54443: Ein weiterer Serotoninrezeptoragonist mit unterschiedlicher Selektivität und Potenz.

LY-334370: Eine Verbindung mit ähnlichen Rezeptorzielstrukturen, aber unterschiedlicher chemischer Struktur.

LY-367,265: Eine weitere verwandte Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.

MPMI: Eine Verbindung mit ähnlicher Rezeptoraktivität, aber unterschiedlichen therapeutischen Anwendungen.

MPTP: Eine Verbindung mit unterschiedlichen Rezeptorzielstrukturen und Wirkungen.

Biologische Aktivität

7-Ethylcamptothecin (also known as SN-38) is a potent derivative of camptothecin, primarily recognized for its significant anticancer properties. This compound exhibits remarkable biological activity, particularly as a topoisomerase I inhibitor, which plays a crucial role in DNA replication and repair processes. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, case studies, and comparative data.

This compound functions by inhibiting the enzyme topoisomerase I, which is essential for alleviating torsional strain in DNA during replication. The lactone form of SN-38 binds to the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of DNA breaks. This ultimately triggers apoptosis in cancer cells.

Pharmacokinetics

Key Pharmacokinetic Properties:

- Half-Life: SN-38 has a longer biological half-life compared to its parent compound irinotecan, allowing for sustained therapeutic effects in vivo .

- Bioavailability: The compound exhibits poor water solubility, which has historically limited its clinical application. However, novel formulations such as glucose conjugates have been developed to enhance solubility and targeting efficiency .

In Vitro and In Vivo Antitumor Activity

Numerous studies have demonstrated the potent antitumor activity of this compound against various cancer cell lines:

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | <3.2 | |

| SGC-7901 (gastric cancer) | 30-fold more effective than irinotecan | |

| HCT116 (colorectal cancer) | Highly potent with glucose conjugates |

In vivo studies using human colorectal adenocarcinoma xenografts in nude mice showed that SN-38 significantly inhibited tumor growth compared to control groups. For instance, a specific derivative exhibited a tumor growth inhibition rate of 51% after six days of treatment .

Case Studies

-

Clinical Application in Colorectal Cancer:

A study highlighted the efficacy of SN-38 as a metabolite of irinotecan in treating advanced colorectal cancer. The compound demonstrated 100 to 1000 times greater anticancer efficacy compared to irinotecan in vitro. However, its clinical application was hindered due to narrow therapeutic windows and solubility issues . -

Development of Prodrugs:

Researchers have synthesized novel prodrugs that release SN-38 under physiological conditions. These compounds showed significantly enhanced cytotoxicity against cancer cell lines while reducing side effects associated with traditional treatments like irinotecan .

Comparative Studies

Comparative studies have focused on the antitumor activities of this compound versus other camptothecin derivatives:

| Compound | Activity Level | Notes |

|---|---|---|

| Irinotecan | Standard treatment | Limited by side effects |

| Topotecan | Less potent | Used primarily for ovarian cancer |

| This compound | Highly potent | Superior efficacy and lower toxicity potential |

Eigenschaften

IUPAC Name |

(19S)-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-3-12-13-7-5-6-8-17(13)23-19-14(12)10-24-18(19)9-16-15(20(24)25)11-28-21(26)22(16,27)4-2/h5-9,27H,3-4,10-11H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQKIWCVEPUPIL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC=CC=C51 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228960 | |

| Record name | 7-Ethylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-27-1 | |

| Record name | 7-Ethylcamptothecin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78287-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Ethylcamptothecin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078287271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Ethylcamptothecin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-ETHYLCAMPTOTHECIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPY7FE51IW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.